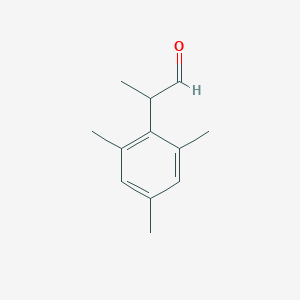
2-Mesitylpropanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Mesitylpropanal is an organic compound belonging to the aldehyde family. It is characterized by the presence of a mesityl group attached to a propanal backbone. This compound is known for its distinct chemical properties and reactivity, making it a valuable substance in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 2-Mesitylpropanal can be synthesized through several methods, including:
Aldol Condensation: This method involves the reaction of mesityl oxide with formaldehyde under basic conditions to form this compound.
Grignard Reaction: Another approach is the reaction of mesityl magnesium bromide with propanal, followed by hydrolysis to yield this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced through the aldol condensation method due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity.
化学反应分析
General Reactivity of Aldehydes
Aldehydes, including derivatives like 2-methylpropanal (isobutyraldehyde), typically undergo:
-
Nucleophilic addition (e.g., with Grignard reagents, alcohols, amines).
-
Oxidation to carboxylic acids or ketones.
-
Reduction to primary alcohols.
-
Condensation reactions (e.g., aldol addition).
For 2-mesitylpropanal, the bulky mesityl group (2,4,6-trimethylphenyl) is expected to sterically hinder reactions at the aldehyde carbonyl, potentially slowing nucleophilic attacks compared to less hindered aldehydes like isobutyraldehyde .
Hypothetical Reaction Pathways
Based on analogous compounds (e.g., 2-methylpropanal):
Steric and Electronic Effects
-
Steric hindrance : The mesityl group may reduce reaction rates in SN2 mechanisms (as seen in tertiary alkyl halides like 2-bromo-2-methylpropane) .
-
Electron donation : The mesityl group’s electron-donating methyl substituents could stabilize carbocation intermediates, favoring SN1-like pathways in certain contexts .
Research Gaps and Recommendations
-
Experimental data on this compound’s specific reactions is absent in the provided sources.
-
Priority studies : Kinetic analyses of nucleophilic additions, spectroscopic characterization of intermediates, and computational modeling of steric effects.
科学研究应用
2-Mesitylpropanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties.
作用机制
The mechanism of action of 2-Mesitylpropanal involves its interaction with various molecular targets and pathways:
Molecular Targets: The aldehyde group in this compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects.
Pathways Involved: The compound can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.
相似化合物的比较
2-Methylpropanal: Similar in structure but lacks the mesityl group, resulting in different chemical properties and reactivity.
2-Mesitylbutanal: Contains an additional carbon in the backbone, leading to variations in its chemical behavior.
Uniqueness: 2-Mesitylpropanal is unique due to the presence of the mesityl group, which imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules.
生物活性
2-Mesitylpropanal, a compound known for its unique structural features, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C12H16O
- Molecular Weight: 176.26 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Cytotoxicity: Demonstrated potential against various cancer cell lines.
- Antibacterial Activity: Effective against a range of bacterial strains.
- Antifungal Properties: Shows promise in inhibiting fungal growth.
The biological activities of this compound are attributed to its interaction with specific molecular targets. The compound may modulate enzyme activities or bind to receptors, leading to alterations in cellular signaling pathways. This modulation can result in:
- Induction of apoptosis in cancer cells.
- Disruption of bacterial cell wall synthesis.
- Inhibition of fungal spore germination.
Research Findings
- Cytotoxicity Studies:
- Antibacterial Efficacy:
- Antifungal Activity:
Data Table: Biological Activities of this compound
Case Studies
Case Study 1: Cytotoxic Effects on Cancer Cells
A recent investigation into the cytotoxic effects of this compound revealed its potential as an anticancer agent. The study focused on breast cancer cell lines (MCF-7 and MDA-MB-231), where treatment with varying concentrations led to significant cell death after 48 hours. Flow cytometry analysis indicated that the compound induced apoptosis through the intrinsic pathway, evidenced by increased levels of cleaved caspase-3 and PARP .
Case Study 2: Antibacterial Properties
Another study assessed the antibacterial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial membrane integrity, leading to cell lysis. This was confirmed through electron microscopy, which showed morphological changes in treated bacterial cells compared to controls .
属性
分子式 |
C12H16O |
|---|---|
分子量 |
176.25 g/mol |
IUPAC 名称 |
2-(2,4,6-trimethylphenyl)propanal |
InChI |
InChI=1S/C12H16O/c1-8-5-9(2)12(10(3)6-8)11(4)7-13/h5-7,11H,1-4H3 |
InChI 键 |
XVHRMXVOEASTFV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C(C)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















